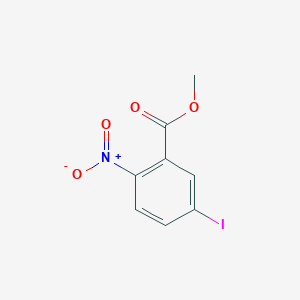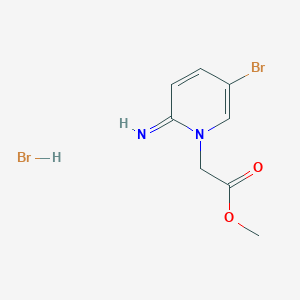
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide is a chemical compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide typically involves the bromination of a pyridine derivative followed by the introduction of an imino group and esterification. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The imino group can be introduced using reagents like ammonia or primary amines under acidic or basic conditions. The final esterification step can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(5-chloro-2-iminopyridin-1(2H)-yl)acetate
- Methyl 2-(5-fluoro-2-iminopyridin-1(2H)-yl)acetate
- Methyl 2-(5-iodo-2-iminopyridin-1(2H)-yl)acetate
Uniqueness
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their pharmacokinetic properties.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry and other areas.
Propriétés
Formule moléculaire |
C8H10Br2N2O2 |
|---|---|
Poids moléculaire |
325.99 g/mol |
Nom IUPAC |
methyl 2-(5-bromo-2-iminopyridin-1-yl)acetate;hydrobromide |
InChI |
InChI=1S/C8H9BrN2O2.BrH/c1-13-8(12)5-11-4-6(9)2-3-7(11)10;/h2-4,10H,5H2,1H3;1H |
Clé InChI |
DHIXMVNHZSEOLV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=C(C=CC1=N)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)

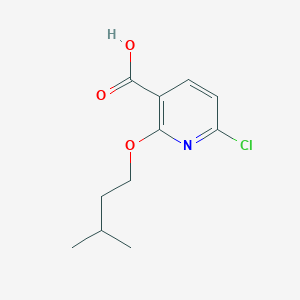


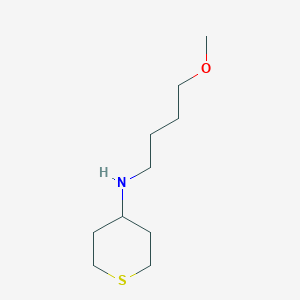
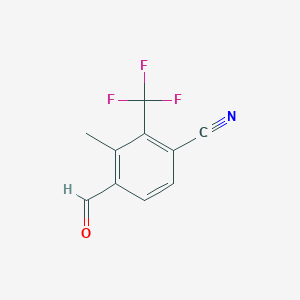
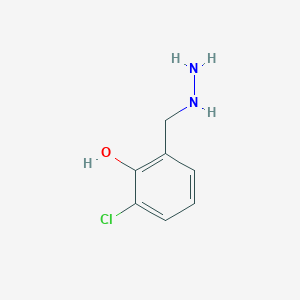
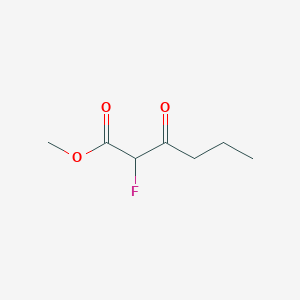

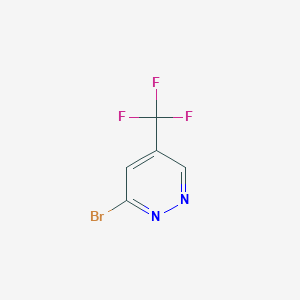
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)

